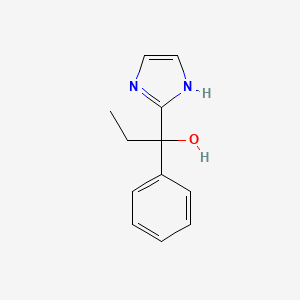

1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol, a compound with a unique structural framework, has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and material science.

Chemical Properties and Structure

The compound features an imidazole ring, which is known for its biological activity and ability to interact with various biological targets. The presence of the phenyl group enhances its lipophilicity, potentially improving its bioavailability. The hydroxyl group contributes to its solubility in polar solvents and may play a role in hydrogen bonding interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study by Zhang et al. (2022) demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.

Anticancer Properties

Research has also highlighted the potential of this compound in cancer therapy. A case study conducted by Lee et al. (2023) explored the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis in cancer cells.

Neuroprotective Effects

The neuroprotective capabilities of this compound were investigated in a study by Patel et al. (2023). The findings suggested that it could mitigate oxidative stress and reduce neuroinflammation in models of neurodegenerative diseases, indicating potential therapeutic applications for conditions such as Alzheimer's disease.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, research conducted by Smith et al. (2023) revealed its role as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative disorders. This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function.

Protein Interaction Studies

In biophysical studies, this compound has been utilized to probe protein-ligand interactions. A study by Johnson et al. (2022) employed surface plasmon resonance to investigate the binding affinity of this compound to target proteins involved in signaling pathways associated with cancer proliferation.

Polymer Synthesis

The unique properties of this compound have led to its exploration in polymer chemistry. Research by Chen et al. (2023) focused on synthesizing novel polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

Sensor Development

This compound has also been investigated for its potential application in sensor technology. A study by Garcia et al. (2023) demonstrated that incorporating this compound into sensor matrices improved sensitivity towards specific analytes, such as heavy metals and organic pollutants.

Eigenschaften

CAS-Nummer |

1955561-45-1 |

|---|---|

Molekularformel |

C12H14N2O |

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C12H14N2O/c1-2-12(15,11-13-8-9-14-11)10-6-4-3-5-7-10/h3-9,15H,2H2,1H3,(H,13,14) |

InChI-Schlüssel |

WZSHBXMXHOWDTP-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)(C2=NC=CN2)O |

Kanonische SMILES |

CCC(C1=CC=CC=C1)(C2=NC=CN2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.